molecular formula C20H18N4O2 B7536705 CID 2999862

CID 2999862

Cat. No.: B7536705
M. Wt: 346.4 g/mol
InChI Key: SOCNRFKSVAOXKB-UHFFFAOYSA-N
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Description

CID 2999862 is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethylformamide;3-(furan-2-yl)-1-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O.C3H7NO/c1-11-9-12(16-7-4-8-21-16)13(10-18)17-19-14-5-2-3-6-15(14)20(11)17;1-4(2)3-5/h2-9H,1H3;3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCNRFKSVAOXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C4=CC=CO4.CN(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

How to formulate a focused research question for studying CID 2999862?

  • Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question. For example: "How does this compound (intervention) modulate [specific biochemical pathway] (outcome) in [cell line/organism] (population) compared to [existing compound/control] (comparison) under [experimental conditions] (time)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with academic significance and practical constraints .

Q. What strategies ensure a rigorous literature review for this compound?

  • Methodology :

Use systematic search protocols (e.g., Boolean operators, controlled vocabularies) in databases like PubMed, SciFinder, and Web of Science.

Prioritize primary sources and peer-reviewed studies.

Critically evaluate methodologies in existing studies, noting gaps such as inconsistent dosing protocols or unvalidated assays .

Q. How to design a reproducible experimental protocol for this compound?

  • Methodology :
  • Controls : Include positive/negative controls and solvent-only groups.
  • Documentation : Detail synthesis/purification steps, equipment calibration, and environmental conditions (e.g., temperature, pH).
  • Validation : Use orthogonal analytical methods (e.g., NMR, HPLC-MS) to confirm compound identity and purity .

Advanced Research Questions

Q. How to resolve contradictions in data from this compound studies?

  • Methodology :

Triangulation : Cross-validate results using multiple techniques (e.g., in vitro assays, computational docking, and in vivo models).

Sensitivity Analysis : Test variables like concentration ranges or incubation times to identify critical parameters.

Replication : Repeat experiments across independent labs to rule out technical artifacts .

Q. What advanced frameworks optimize hypothesis testing for this compound?

  • Methodology :
  • Bayesian Statistics : Quantify uncertainty in dose-response relationships or binding affinities.
  • Systems Biology Approaches : Integrate omics data (e.g., transcriptomics, metabolomics) to map this compound’s mechanistic networks.
  • Machine Learning : Train models to predict structure-activity relationships (SAR) or off-target effects .

Q. How to address ethical challenges in translational research involving this compound?

  • Methodology :
  • Preclinical Ethics : Adhere to ARRIVE guidelines for animal studies and minimize unnecessary suffering.
  • Data Transparency : Share raw data in repositories like Zenodo or Figshare to enable independent verification.
  • Conflict of Interest : Disclose funding sources and intellectual property ties in publications .

Methodological Tools and Frameworks

Q. Which statistical methods are optimal for analyzing this compound’s dose-dependent effects?

  • Recommendations :
  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups while controlling for Type I errors.
  • Survival Analysis : Use Kaplan-Meier curves for toxicity or efficacy studies in longitudinal models .

Q. How to validate computational predictions of this compound’s bioactivity?

  • Workflow :

Docking Simulations : Use software like AutoDock or Schrödinger to predict binding poses.

Experimental Validation : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics.

False Discovery Rate Control : Apply Benjamini-Hochberg correction to high-throughput screening data .

Data Management and Reproducibility

Q. What standards ensure reproducibility in this compound research?

  • Guidelines :
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Electronic Lab Notebooks : Use platforms like LabArchives for real-time data logging.
  • MIAME Compliance : Follow Minimum Information standards for microarray or sequencing data .

Q. How to handle conflicting results between in silico and in vitro studies of this compound?

  • Resolution Strategy :

Parameter Optimization : Adjust computational force fields or solvation models to better match experimental conditions.

Experimental Replication : Test alternative cell lines or assay formats (e.g., 3D spheroids vs. monolayer cultures).

Meta-Analysis : Pool data from multiple studies to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.